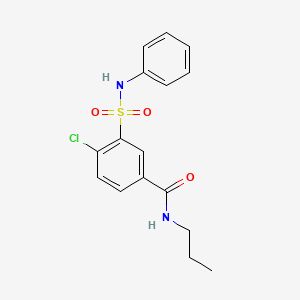
4-chloro-3-(phenylsulfamoyl)-N-propylbenzamide
Overview
Description
3-(Anilinosulfonyl)-4-chloro-N-propylbenzamide is a complex organic compound that features a benzamide core substituted with an anilinosulfonyl group, a chlorine atom, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(phenylsulfamoyl)-N-propylbenzamide typically involves multiple steps:
Formation of the Anilinosulfonyl Group: This step involves the reaction of aniline with a sulfonyl chloride under basic conditions to form the anilinosulfonyl group.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with propylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Anilinosulfonyl)-4-chloro-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or reduced aromatic rings.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
3-(Anilinosulfonyl)-4-chloro-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-3-(phenylsulfamoyl)-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The anilinosulfonyl group can form strong hydrogen bonds, while the chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Anilinosulfonyl)-4-chlorobenzamide: Lacks the propyl group, which may affect its solubility and binding properties.
4-Chloro-N-propylbenzamide: Lacks the anilinosulfonyl group, reducing its potential for hydrogen bonding.
3-(Anilinosulfonyl)benzamide: Lacks the chlorine atom, which may affect its overall reactivity.
Uniqueness
3-(Anilinosulfonyl)-4-chloro-N-propylbenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the anilinosulfonyl group enhances its potential for hydrogen bonding, while the chlorine atom and propyl group contribute to its overall reactivity and solubility.
Properties
IUPAC Name |
4-chloro-3-(phenylsulfamoyl)-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-2-10-18-16(20)12-8-9-14(17)15(11-12)23(21,22)19-13-6-4-3-5-7-13/h3-9,11,19H,2,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDITWHUIWWANP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-azepanylcarbonyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B4244675.png)
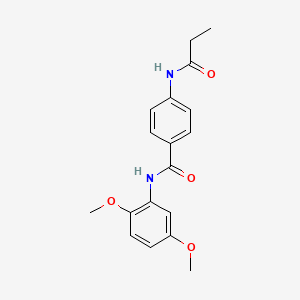
![N-ethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4244677.png)
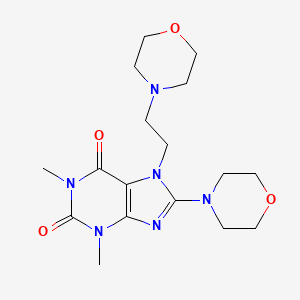
![methyl 7-phenyl-6-(2-thienylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4244691.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4244695.png)
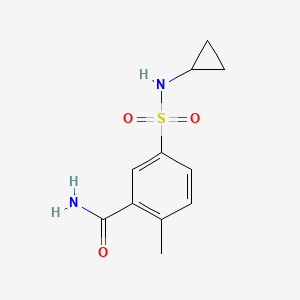
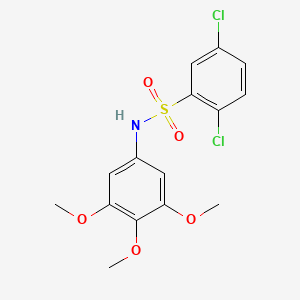
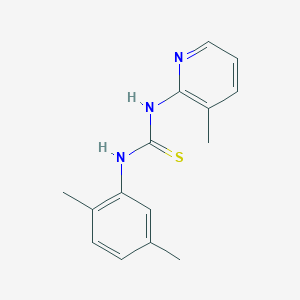

![4-[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B4244731.png)

![N-[(2-ethoxy-5-iodophenyl)methyl]propan-2-amine;hydrochloride](/img/structure/B4244735.png)
![N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B4244765.png)
